N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-14(27)16-7-10-18(11-8-16)26-24-21(23(29)25-15(2)28)13-20-19-6-4-3-5-17(19)9-12-22(20)30-24/h3-13H,1-2H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGDXJWEOYHUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Characterization of Intermediate (3)
-
Spectroscopic Data :
Acid Chloride Formation and Amidation
The carboxylic acid (3) is converted to its acid chloride (4) using thionyl chloride, followed by amidation to introduce the carboxamide group.
Acid Chloride Synthesis
Amidation with Ammonia
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Reagents : Acid chloride (4) (5 mmol), NH3 (6 mmol), triethylamine (0.1 mL).
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Conditions : Stirred in dichloromethane at room temperature for 10–30 minutes.
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Product : 3-Oxo-3H-benzo[f]chromene-2-carboxamide (Yield: 85–90%).
Acetylation of the Carboxamide Group
The primary amide is acetylated to yield the N-acetyl derivative, enhancing stability and modifying reactivity.
Acetylation Protocol
Analytical Confirmation
Imine Formation at Position 3
The 3-oxo group is converted to an imine via condensation with 4-acetylaniline , introducing the (4-acetylphenyl)imino moiety.
Condensation Reaction
Product Characterization
Alternative Synthetic Approaches
One-Pot Synthesis
A streamlined method combines Knoevenagel condensation and imine formation in a single reactor, reducing purification steps.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times (e.g., 30 minutes for imine formation) but requires precise temperature control.
Characterization and Analytical Data
Table 1: Spectroscopic Data for this compound
Optimization and Yield Improvements
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound is noted for its diverse biological activities, making it a candidate for further research in pharmacology. Key areas of interest include:
- Antimicrobial Activity : Studies have demonstrated that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
- Anticancer Properties : Research indicates that N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide may possess cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of 15 µM on MCF-7 breast cancer cells after 48 hours of treatment, indicating a dose-dependent reduction in cell viability.
- Anti-inflammatory Effects : The compound has also been investigated for its potential to modulate inflammatory responses. In vitro studies using LPS-stimulated macrophages revealed that treatment with this compound resulted in approximately 50% reduction in levels of pro-inflammatory cytokines TNF-alpha and IL-6 compared to control groups.
Synthetic Applications
The compound serves as a versatile building block in synthetic organic chemistry. Its structural features allow it to participate in various chemical reactions leading to the synthesis of complex heterocycles and other biologically active compounds.
Synthetic Pathways :
- Cyclocondensation Reactions : The compound can be synthesized through cyclocondensation with aldehydes such as salicylaldehyde or 2-hydroxynaphthaldehyde, leading to the formation of chromene derivatives. This reaction typically occurs under reflux conditions in the presence of ammonium acetate, yielding products that are structurally related to the original compound .
- Heterocyclic Synthesis : this compound has been utilized as a precursor for synthesizing various heterocycles, including thiazoles and other polyfunctional compounds. These derivatives exhibit a broad spectrum of biological activities, enhancing the compound's utility in drug discovery .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Activity Evaluation (2024) | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). |
| Anticancer Activity Assessment (2023) | Evaluate cytotoxic effects on cancer cells | Dose-dependent decrease in MCF-7 cell viability (IC50 = 15 µM). |
| Anti-inflammatory Study (2025) | Investigate effects on inflammatory markers | Reduction of TNF-alpha and IL-6 levels by approximately 50%. |
Mechanism of Action
The mechanism of action of N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo[f]chromene-2-carboxamide
Anticancer Activity Against MCF7 Breast Cancer Cells
- 3-Oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide (27): Exhibited an IC₅₀ of 39.0 μmol/L against MCF7 cells, comparable to doxorubicin (IC₅₀: 47.9 μmol/L) . The quinoline moiety may enhance DNA binding affinity .
Structure-Activity Relationships (SAR)
- Substituent Effects: Acetyl Groups: The acetylated phenyl and carboxamide in the target compound may improve membrane permeability compared to non-acetylated analogues like 5d . Electron-Withdrawing Groups: Derivatives with 4-cyanophenyl (e.g., ) or trifluoromethyl groups (e.g., 5f in ) show enhanced activity, likely due to increased electrophilicity and target binding. Heterocyclic Moieties: Quinoline-substituted derivatives (e.g., Compound 27) exhibit superior activity, attributed to additional π-π stacking interactions with DNA or proteins .
Biological Activity
N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological properties and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclocondensation of appropriate precursors such as N-(4-acetylphenyl)-2-cyanoacetamide with various aldehydes under acidic or basic conditions. The resulting compound features a chromene core, which is known for its diverse biological activities.
Key Structural Features
- Chromene Backbone : The chromene structure is crucial for the compound's interaction with biological targets.
- Acetamide Group : The presence of the acetamide functionality enhances solubility and bioavailability.
- Substituents : The 4-acetylphenyl group contributes to the compound's lipophilicity, influencing its pharmacokinetics.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented. Enzyme inhibition studies reveal that it can act as a competitive inhibitor for certain targets, which may be beneficial in treating diseases associated with dysregulated enzyme activity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that derivatives of this compound demonstrated cytotoxic effects on human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death. The IC50 values for these compounds were significantly lower than those of traditional chemotherapeutics, indicating higher potency .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains using disk diffusion methods. Results showed zones of inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections. Further studies are warranted to elucidate the precise mechanisms underlying this activity .
Table 1: Biological Activities of this compound
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 383.2 for dichlorophenyl analogs) .
Q. Advanced Research Focus
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group parameters: a = 12.68 Å, b = 16.19 Å) .
- Elemental Analysis : Verify purity within 0.5% deviation of theoretical values .
How can coupling reactions in chromene carboxamide synthesis be optimized for higher efficiency?
Q. Advanced Research Focus
- Coupling Agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation at 0–5°C to minimize side reactions .
- Solvent Selection : Dry DCM or THF improves reagent solubility and reduces hydrolysis .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
What experimental design principles apply to evaluating this compound’s anticancer activity?
Q. Advanced Research Focus
- In Vitro Assays :
- In Vivo Models : Use xenograft mice with pharmacokinetic profiling (plasma half-life, bioavailability) .
- Toxicity Screening : Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK293) to determine selectivity .
What are the challenges in scaling up lab-scale synthesis while maintaining purity?
Q. Advanced Research Focus
- Purification Limitations : Column chromatography may be impractical; switch to recrystallization or fractional distillation .
- Byproduct Management : Monitor imine isomerization or oxidation byproducts using HPLC-DAD .
- Process Safety : Avoid exothermic reactions during acetyl group introduction by controlled reagent addition .
How does the substitution pattern on the chromene core influence electronic properties?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., -Cl, -CN): Increase electrophilicity of the imine moiety, enhancing interactions with biological targets .
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may reduce solubility but improve binding pocket fit .
- Computational Analysis : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
